(E)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one
CAS No.: 851303-84-9
Cat. No.: VC21459709
Molecular Formula: C22H16BrNO2S2
Molecular Weight: 470.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851303-84-9 |
|---|---|
| Molecular Formula | C22H16BrNO2S2 |
| Molecular Weight | 470.4g/mol |
| IUPAC Name | (5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C22H16BrNO2S2/c23-17-8-6-16(7-9-17)19-11-10-18(26-19)14-20-21(25)24(22(27)28-20)13-12-15-4-2-1-3-5-15/h1-11,14H,12-13H2/b20-14+ |
| Standard InChI Key | PMJBNXQEVMGXEX-XSFVSMFZSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CCN2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/SC2=S |
| SMILES | C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)SC2=S |
| Canonical SMILES | C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)SC2=S |
Introduction
The compound (E)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a heterocyclic scaffold widely studied for its pharmacological potential. This molecule incorporates a thiazolidinone core, functionalized with a phenethyl group at position 3 and a bromophenyl-substituted furan moiety at position 5. The presence of these substituents enhances its physicochemical and biological properties, making it a promising candidate in medicinal chemistry.
IUPAC Name
(E)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one.
Molecular Formula
C20H14BrNO2S2.
Key Functional Groups
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Thioxothiazolidinone Core: Contributes to biological activity through hydrogen bonding and interaction with enzymes or receptors.
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Bromophenyl Group: Enhances lipophilicity and electron-withdrawing effects.
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Furan Ring: Provides aromaticity and additional binding potential.
Biological Activities of Thiazolidinone Derivatives
Thiazolidinones, including derivatives like this compound, are known for diverse biological activities:
| Activity | Mechanism/Target |
|---|---|
| Anticancer | Inhibition of cell proliferation by targeting DNA or proteins involved in mitosis. |
| Antimicrobial | Disruption of bacterial cell walls or inhibition of key microbial enzymes. |
| Anti-inflammatory | Modulation of inflammatory mediators such as COX or LOX enzymes. |
| Antioxidant | Scavenging free radicals and reducing oxidative stress in cells. |
Studies on related compounds have shown that substituents at positions 3 and 5 significantly influence activity profiles, suggesting that the phenethyl and bromophenyl-furan groups in this molecule could enhance its bioactivity .
Synthesis Pathway
The synthesis of (E)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one typically involves:
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Formation of the Thiazolidinone Core:
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Reaction between thiourea and α-halo carbonyl compounds under reflux conditions.
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Introduction of Substituents:
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Alkylation at position 3 with phenethyl bromide.
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Knoevenagel condensation at position 5 using 5-(4-bromophenyl)furan-2-carbaldehyde.
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General Reaction Scheme
Anticancer Activity
Thiazolidinones have demonstrated cytotoxicity against various cancer cell lines by inducing apoptosis or cell cycle arrest . The bromophenyl-furan substituent may enhance binding to oncogenic targets.
Antimicrobial Activity
The compound's structure suggests potential as an antimicrobial agent due to the electron-withdrawing bromine atom, which may disrupt microbial enzyme activity .
Spectroscopy
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NMR (Proton and Carbon):
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Signals corresponding to aromatic protons from the phenyl and furan rings.
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Downfield shifts for protons near electron-withdrawing bromine.
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Mass Spectrometry:
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Molecular ion peak confirming .
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IR Spectroscopy:
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Peaks for C=O (carbonyl group), C=S (thioxo group), and aromatic C-H bonds.
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